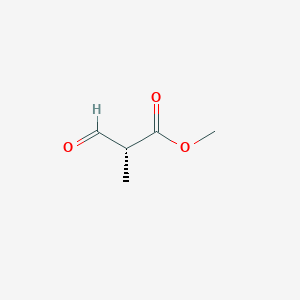

Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

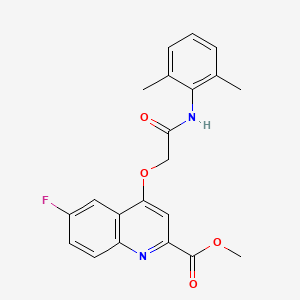

“Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is a chemical compound with the formula C4H6O3 . It is also known by other names such as Pyruvic acid, methyl ester; Methyl pyruvate; Methylglyoxylic acid methyl ester; Methyl 2-oxopropanoate .

Molecular Structure Analysis

The molecular structure of “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 102.0886 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Chemoselective Oxidation and Esterification

- A method for preparing methyl esters of 12-oxoolean-28-oic and 3,12-dioxoolean-28-oic acids via ozonolysis of oleanolic acid methyl ester in CH2Cl2 at –60°C demonstrates chemoselective oxidation depending on the ozone amount used. This showcases the utility of "Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-" in specific oxidation reactions (Kazakova et al., 2010).

Biofuel Research

- Investigations into the combustion chemistry of esters, including methyl and ethyl esters derived from vegetable oils and animal fats, contribute to the understanding of biofuel properties. The study of methyl butanoate and ethyl propanoate, both with a molecular formula of C5H10O2, in high-temperature shock tube experiments provides insights into their combustion behavior, relevant for biofuel applications (Metcalfe et al., 2007).

Asymmetric Synthesis and Catalysis

- Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, showcases an efficient stereoselective synthesis pathway involving hydrogenation of enantiomeric enamine. This highlights the role of "Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-" in the synthesis of biologically active compounds (Zhong et al., 1999).

Applications in Organic Synthesis

Synthesis of Stereoselective Compounds

- The synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to several Diabrotica species involves "Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-". This research highlights its utility in creating compounds with specific stereoisomeric configurations, important in both agricultural and pharmaceutical applications (Sonnet et al., 1985).

Conversion to Bio-Based Products

- A study on the bio-based production of methyl propionate, a precursor of methyl methacrylate, uses recombinant E. coli cells for a cascade reaction. This demonstrates the potential of "Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-" in sustainable chemical synthesis, highlighting its role in the development of green chemistry technologies (Pereira et al., 2018).

Safety and Hazards

While specific safety and hazard information for “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

are a class of organic compounds that are derived from carboxylic acids. They are often used in a wide variety of applications, including as solvents, plasticizers, and flavorings. The ester functional group (R-COO-R’) is a characteristic feature of these compounds .

In terms of biochemical pathways , esters can be formed through esterification, a chemical reaction in which a carboxylic acid reacts with an alcohol, producing an ester and water . They can also be hydrolyzed back into their constituent alcohol and carboxylic acid by the action of water or enzymes .

The pharmacokinetics of esters can vary widely depending on their specific structure and the context in which they are used. In general, esters can be absorbed through various routes including oral, dermal, and inhalation. Once in the body, they can be distributed to various tissues. Many esters are metabolized in the body through processes such as hydrolysis, oxidation, and conjugation, and the metabolites are typically excreted in the urine .

The action environment can greatly influence the stability and efficacy of esters. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of ester hydrolysis, potentially impacting the availability of the ester in the body .

Eigenschaften

IUPAC Name |

methyl (2R)-2-methyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJZXYVLPKDLM-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)